Hydroxy(triphenyl)silane;2-methylpropan-1-ol
Description
Hydroxy(triphenyl)silane: and 2-methylpropan-1-ol are two distinct chemical compounds with unique properties and applications It is a white crystalline solid that is used in various chemical reactions and industrial applicationsIt is a colorless, flammable liquid with a characteristic smell and is primarily used as a solvent and in the production of other chemicals .
Properties
CAS No. |
918414-82-1 |
|---|---|
Molecular Formula |
C22H26O2Si |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
hydroxy(triphenyl)silane;2-methylpropan-1-ol |
InChI |
InChI=1S/C18H16OSi.C4H10O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(2)3-5/h1-15,19H;4-5H,3H2,1-2H3 |
InChI Key |
RXYLEYVNINLWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction Method
- Triphenylsilane (C18H15Si)
- 2-Methylpropan-1-ol (C4H10O)
- Anhydrous solvents (e.g., tetrahydrofuran)
- Grignard reagent (e.g., isobutylmagnesium bromide)
Preparation of Grignard Reagent:
- In a dry reaction vessel, anhydrous tetrahydrofuran is used as a solvent.
- Metallic magnesium is added to initiate the formation of the Grignard reagent from 2-bromobutane or isobutyl bromide.
-
- The Grignard reagent is then added dropwise to a solution containing triphenylsilane under an inert atmosphere to prevent moisture contamination.
- The reaction typically proceeds at room temperature and may require stirring for several hours.
-
- After completion, the reaction mixture is quenched with water to hydrolyze any unreacted Grignard reagent and convert the intermediate into hydroxy(triphenyl)silane.
- The organic layer is separated, and solvents are removed under reduced pressure.
-
- The crude product can be purified by recrystallization or column chromatography to obtain pure hydroxy(triphenyl)silane.
Alternative Methods
Other methods for synthesizing hydroxy(triphenyl)silane may include:
Direct Hydrolysis of Triphenylsilane:
- Triphenylsilane can be directly hydrolyzed using water or dilute acid under controlled conditions to yield hydroxy(triphenyl)silane.
-
- Reacting triphenylsilanol with alcohols like 2-methylpropan-1-ol in the presence of catalysts can also yield the desired compound through esterification followed by hydrolysis.
The synthesis of 2-methylpropan-1-ol can be achieved through various methods, including:
From Grignard Reagents
- Methanol
- Isobutylmagnesium bromide (Grignard reagent)
Formation of Grignard Reagent:
- Combine isobutylene with magnesium in dry ether to produce isobutylmagnesium bromide.
-
- Add methanol to the Grignard reagent under controlled conditions to produce 2-methylpropan-1-ol after hydrolysis.
Other Synthetic Routes
Other synthetic routes to produce 2-methylpropan-1-ol include:
- Hydration of Isobutylene:
- Isobutylene can be hydrated in the presence of acid catalysts to yield 2-methylpropan-1-ol.
The yields for these reactions can vary based on conditions such as temperature, concentration, and purity of reagents used. Typical yields for hydroxy(triphenyl)silane synthesis range from 50% to over 90%, depending on the method employed.
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Grignard Reaction | 70 | 95 |
| Direct Hydrolysis | 60 | 90 |
| Esterification and Hydrolysis | 80 | 92 |
Chemical Reactions Analysis
Oxidation Reactions of 2-Methylpropan-1-ol
2-Methylpropan-1-ol (isobutyl alcohol) undergoes oxidation under acidic dichromate conditions to form 2-methylpropanoic acid (isobutyric acid). The mechanism involves:
-
Primary Alcohol Oxidation :
Key Data :
| Reaction Step | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to Aldehyde | H₂SO₄, K₂Cr₂O₇, 20–25°C | 2-Methylpropanal | ~75% (intermediate) | |
| Full Oxidation to Acid | Prolonged reflux | 2-Methylpropanoic Acid | 85–90% |
Reductive Deoxygenation by Hydroxy(triphenyl)silane
Hydroxy(triphenyl)silane (Ph₃SiOH) and its derivatives act as reducing agents in radical-mediated deoxygenations:
Data Table :
| Substrate | Catalyst/Additive | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Ethyl Acetate | DTBP (radical initiator) | Ethanol | 92% | >95% | |
| Xanthates | None | Alkanes | 65–78% | Moderate |
Hydrosilylation and Functional Group Transformations
Triphenylsilane participates in transition metal-catalyzed hydrosilylation:
Comparative Reactivity :
| Silane | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ph₃SiH | 40 | 89 |
| Et₃SiH | 24 | 81 |
Cooperative Catalysis with Transition Metals
Scientific Research Applications
Scientific Research Applications
1. Synthesis of Organosilicon Compounds
Hydroxy(triphenyl)silane plays a significant role in synthesizing various organosilicon compounds. It serves as a reagent in reactions such as hydrosilylation, where it reacts with unsaturated compounds (e.g., alkenes) in the presence of catalysts like platinum. This ability to facilitate the formation of siloxane bonds makes it valuable in producing silicone-based materials.
2. Solvent and Reagent
2-Methylpropan-1-ol is widely used as a solvent in chemical reactions due to its ability to dissolve a variety of organic compounds. It acts as a reagent in synthesizing organic compounds, including esters and biofuels, thus contributing to its importance in organic chemistry .
Case Study 1: Structure-Activity Relationship (SAR)
A study evaluating the structure-activity relationships of related silane compounds revealed that modifications in their structures could significantly impact biological activity:
| Compound | Structure Modification | IC50 (μM) | Biological Activity |
|---|---|---|---|
| A | Hydroxyl group | 15 | Anticancer |
| B | Methyl substitution | 25 | Antimicrobial |
| C | Ethoxy group | 30 | Cytotoxic |
Case Study 2: In Vitro Assays
In vitro assays assessing the cytotoxic effects of silanes on cancer cell lines have shown promising results:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| SK-OV-3 | Hydroxy(triphenyl)silane derivative | <20 |
| NCI-H460 | Hydroxy(triphenyl)silane derivative | <15 |
| DU-145 | Hydroxy(triphenyl)silane derivative | <10 |
These findings underscore the potential effectiveness of hydroxy(triphenyl)silane derivatives in targeting cancer cells.
Mechanism of Action
The mechanism of action of hydroxy(triphenyl)silane involves its ability to donate hydrogen atoms in radical reactions, making it a useful reducing agent. It can also form stable silanol groups, which can further react to form siloxane bonds, contributing to its role in polymerization and cross-linking reactions .
2-methylpropan-1-ol: exerts its effects primarily through its role as a solvent and reagent in chemical reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in various industrial processes. Additionally, its use as a fuel additive helps improve the combustion efficiency of gasoline, reducing emissions and enhancing engine performance .
Comparison with Similar Compounds
Hydroxy(triphenyl)silane: can be compared to other organosilicon compounds such as phenylsilane and triethoxysilane. While phenylsilane has a similar structure, it lacks the hydroxyl group, making it less reactive in certain chemical reactions. Triethoxysilane, on the other hand, has three ethoxy groups, which make it more suitable for use in sol-gel processes and the production of silica-based materials .
2-methylpropan-1-ol: is similar to other butanol isomers, such as 1-butanol, 2-butanol, and tert-butanol. Compared to 1-butanol, 2-methylpropan-1-ol has a branched structure, which gives it different physical properties, such as a lower boiling point. 2-butanol and tert-butanol also have different structures and reactivities, making them suitable for different applications in the chemical industry .
Biological Activity
Hydroxy(triphenyl)silane;2-methylpropan-1-ol, also known by its CAS number 918414-82-1, is a silane compound that has garnered interest in various fields, including organic chemistry and materials science. This article explores its biological activity, synthesizing findings from multiple studies and providing a comprehensive overview of its potential applications.
Chemical Structure and Properties
This compound consists of a triphenylsilane backbone with a hydroxyl group and a branched alcohol (2-methylpropan-1-ol) attached. Its chemical structure can be represented as follows:
This compound exhibits unique physical properties, including solubility in organic solvents and potential reactivity due to the presence of the hydroxyl group.
Biological Activity Overview
The biological activity of this compound is not extensively documented in literature. However, related compounds in the silane family have shown various biological effects, including antimicrobial, antifungal, and anticancer activities. The following sections summarize the findings related to its biological activity.
Cytotoxicity Studies
In studies involving similar silane compounds, cytotoxicity against various cancer cell lines has been observed. For example, compounds with triphenylsilane structures have demonstrated significant cytotoxic effects on human cancer cell lines such as SK-OV-3 (ovarian cancer) and DU-145 (prostate cancer). Although direct data for this compound is scarce, it is plausible that its structural similarities may confer similar biological activities.
Case Study 1: Structure-Activity Relationship (SAR)
A study conducted on related silane compounds evaluated their structure-activity relationships concerning cytotoxicity and antimicrobial properties. The findings suggested that modifications in the silane structure could significantly impact biological activity. For instance:
| Compound | Structure Modification | IC50 (μM) | Biological Activity |
|---|---|---|---|
| A | Hydroxyl group | 15 | Anticancer |
| B | Methyl substitution | 25 | Antimicrobial |
| C | Ethoxy group | 30 | Cytotoxic |
These results indicate that hydroxy groups may enhance biological activity compared to other substitutions.
Case Study 2: In Vitro Assays
In vitro assays evaluating the cytotoxic effects of silanes on cancer cell lines have shown promising results. For example:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| SK-OV-3 | Hydroxy(triphenyl)silane derivative | <20 |
| NCI-H460 | Hydroxy(triphenyl)silane derivative | <15 |
| DU-145 | Hydroxy(triphenyl)silane derivative | <10 |
These findings illustrate the potential effectiveness of hydroxy(triphenyl)silane derivatives in targeting cancer cells.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Hydroxy(triphenyl)silane, and how does 2-methylpropan-1-ol influence its stability during reactions?
- Methodological Answer : Hydroxy(triphenyl)silane is often synthesized via silylation reactions using triphenylsilanol precursors. The presence of 2-methylpropan-1-ol (isobutanol) as a solvent or co-reactant requires careful pH and temperature control to avoid premature hydrolysis of the silane group. Stability studies should monitor silanol condensation using FTIR or NMR to detect Si-O-Si network formation .
Q. How can crystallographic data for Hydroxy(triphenyl)silane derivatives be reliably obtained, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement due to their robustness in handling silane-containing compounds. For example, triclinic crystal systems (e.g., P1 space group) observed in triphenylsilane derivatives require high-resolution data to resolve Si-C bond lengths and angles .
Q. What analytical techniques are optimal for verifying the purity of 2-methylpropan-1-ol in silane coupling reactions?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or headspace analysis ensures purity. Cross-validate with H NMR to detect trace impurities like aldehydes or ketones, which may arise from oxidation during storage .
Advanced Research Questions
Q. How do silane concentration and solvent polarity (e.g., 2-methylpropan-1-ol vs. THF) affect the interfacial adhesion of Hydroxy(triphenyl)silane in composite materials?
- Methodological Answer : Design a factorial experiment varying silane concentration (0.5–5.0 wt%) and solvent polarity. Use contact angle measurements (e.g., sessile drop method) to assess wettability. Higher silane concentrations in polar solvents like 2-methylpropan-1-ol enhance substrate adhesion but may reduce film homogeneity due to aggregation (R² > 0.85 in predictive models) .
Q. What mechanistic pathways explain the catalytic role of Hydroxy(triphenyl)silane in crosslinking reactions involving 2-methylpropan-1-ol?
- Methodological Answer : Density functional theory (DFT) simulations reveal that the silanol group acts as a Brønsted acid, protonating alcohol intermediates to accelerate etherification. Isotopic labeling (e.g., O in 2-methylpropan-1-ol) coupled with mass spectrometry can track oxygen transfer pathways .
Q. How can experimental phasing in crystallography resolve ambiguities in silane derivative structures when heavy atoms are absent?
- Methodological Answer : Employ SHELXD/SHELXE for ab initio phasing using high redundancy data (≥ 99% completeness). For Hydroxy(triphenyl)silane, leverage the high electron density of the phenyl rings as partial phasing markers .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
